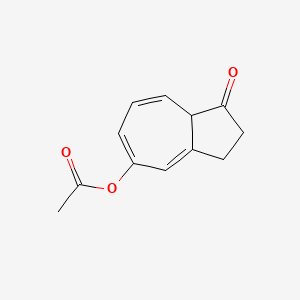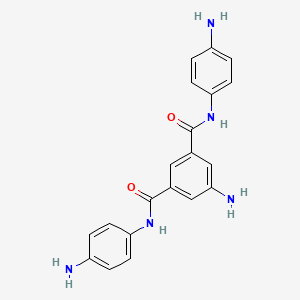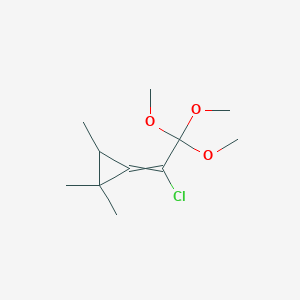![molecular formula C21H31N3O4 B14371015 1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} CAS No. 89985-48-8](/img/structure/B14371015.png)
1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis(3-[(4-hydroxybutyl)amino]but-2-en-1-one) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-2,6-dicarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 3-[(4-hydroxybutyl)amino]but-2-en-1-one in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the but-2-en-1-one moieties can be reduced to single bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, while the amino and hydroxyl groups can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene): A similar compound with imidazole groups instead of but-2-en-1-one moieties.
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: Another related compound with imidazolium groups.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89985-48-8 |
|---|---|
Molecular Formula |
C21H31N3O4 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(4-hydroxybutylamino)-1-[6-[3-(4-hydroxybutylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C21H31N3O4/c1-16(22-10-3-5-12-25)14-20(27)18-8-7-9-19(24-18)21(28)15-17(2)23-11-4-6-13-26/h7-9,14-15,22-23,25-26H,3-6,10-13H2,1-2H3 |
InChI Key |
CQZSQKNQWWFPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCO)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


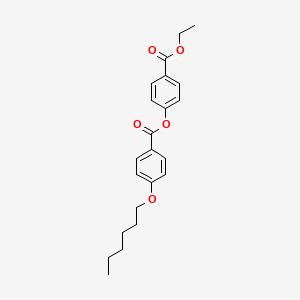
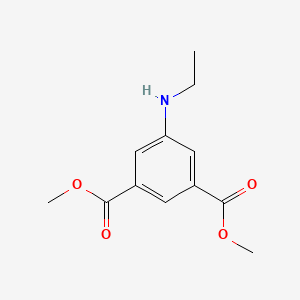

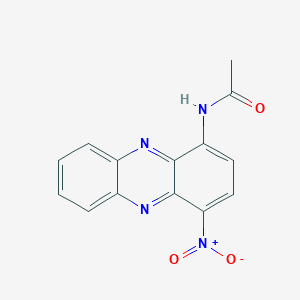
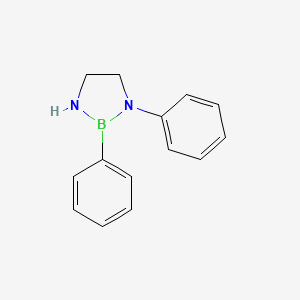
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
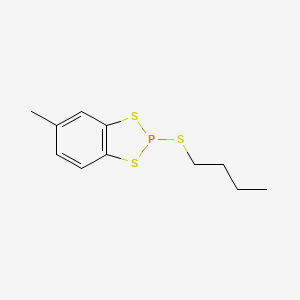

![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
